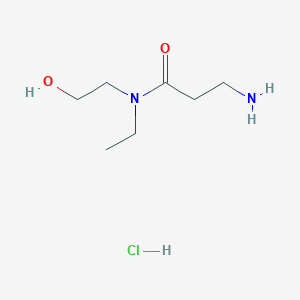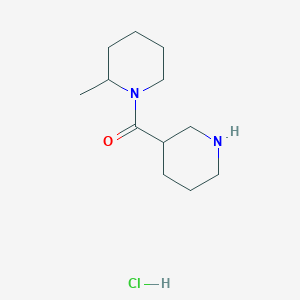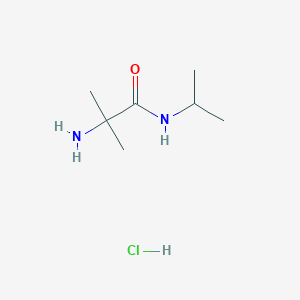![molecular formula C14H20N2S B1441270 8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 710268-50-1](/img/structure/B1441270.png)
8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷
描述
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a compound with the CAS Number: 710268-50-1 and a molecular weight of 248.39 .
Synthesis Analysis
The compound was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis
The linear formula of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is C14H20N2S . The Inchi Code is 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 .Physical and Chemical Properties Analysis
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a solid substance with a melting point of 76 - 77 degrees Celsius .科学研究应用
抗溃疡活性
8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷: 及其衍生物已被研究用于抗溃疡剂。 研究表明,这些化合物表现出与奥美拉唑相当的抗溃疡活性,奥美拉唑是一种治疗溃疡相关疾病的知名药物 。 这些化合物的合成涉及一步三组分缩合过程,该过程已被证明可有效地生产具有所需药理性质的物质 .
合成方法
8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷 衍生物的合成通过一种方法实现,该方法涉及在甲苯中回流条件下使用市售胺和巯基乙酸。 该过程利用迪恩-斯塔克捕集器去除水,这对缩合反应至关重要 。该方法在创建各种衍生物方面的效率突出了其在工业应用中的重要性。
化学性质
8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷 衍生物的化学性质对其在药物化学中的潜在用途具有重要意义。 这些化合物合成后呈黄色油状液体,表明其有机性质和在药物制剂中潜在的溶解性 .
工业用途
虽然8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷的具体工业用途尚未得到广泛记录,但该化合物在抗溃疡剂合成中的作用表明其在制药生产中的价值。 利用这种化合物生产有效的抗溃疡药物可能会对医疗保健行业产生重大影响 .
安全与法规
8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷的安全性和处理受标准化学安全协议的约束。 与任何化学化合物一样,必须采取适当的措施以确保安全使用并遵守法规标准 .
药理学研究
围绕8-苄基-1-硫杂-4,8-二氮杂螺[4.5]癸烷的药理学研究主要集中在其抗溃疡活性上。 探索其作用和机制为开发新的治疗剂提供了宝贵的见解 .
安全和危害
未来方向
作用机制
Target of Action
It is known that this compound has been investigated for its anti-ulcer activity , suggesting that it may interact with targets involved in gastric acid secretion or mucosal protection.
Mode of Action
The exact mode of action of 8-Benzyl-1-thia-4,8-diazaspiro[4It is known that the compound has shown anti-ulcer activity comparable with that of omeprazole , a proton pump inhibitor that reduces gastric acid secretion This suggests that 8-Benzyl-1-thia-4,8-diazaspiro[4
Result of Action
The molecular and cellular effects of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been reported to exhibit anti-ulcer activity in vivo , suggesting that it may have protective effects on the gastric mucosa
生化分析
Biochemical Properties
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation. These interactions can lead to changes in the metabolic flux and overall biochemical pathways within the cell .
Cellular Effects
The effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, or adverse physiological responses. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane .
Metabolic Pathways
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence the metabolic flux and levels of specific metabolites within the cell. For example, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane within cells and tissues are essential for its biochemical activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. The distribution of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can affect its interactions with biomolecules and its overall cellular effects .
Subcellular Localization
The subcellular localization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
8-benzyl-1-thia-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZCDOJDXFOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)





![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

